1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003781
InChI: InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
SMILES:
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate

CAS No.:

Cat. No.: VC18003781

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate -

Specification

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate
Standard InChI InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-6-4-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)
Standard InChI Key IKBXVBJVHAFIIW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CNC1=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate is systematically named tert-butyl N-[(2-oxoazetidin-3-yl)methyl]carbamate under IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Registry Number1578255-44-3
Molecular FormulaC₉H₁₆N₂O₃
Molecular Weight200.23 g/mol
SMILESCC(C)(C)OC(=O)NCC1CNC1=O
InChI KeyIKBXVBJVHAFIIW-UHFFFAOYSA-N

The Boc group (tert-butoxycarbonyl) at the carbamate nitrogen enhances stability against enzymatic degradation, while the azetidinone ring introduces conformational rigidity .

Stereochemical Considerations

Though the compound lacks chiral centers, its structural isomer—tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate (CAS 80582-03-2)—demonstrates how stereochemistry influences physicochemical properties. The (2S,3S)-configured analog shares the same molecular weight but diverges in hydrogen-bonding capacity and solubility due to methyl substitution at C2 .

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for synthesizing 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate remain undisclosed, established carbamate and azetidinone chemistries suggest plausible routes:

  • Carbamate Formation: Reacting 3-(aminomethyl)azetidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

  • Azetidinone Ring Construction: Cyclization of β-lactam precursors via Kinugasa reaction or [2+2] cycloaddition .

The Boc group’s orthogonality allows selective deprotection under acidic conditions, enabling downstream functionalization .

Purification and Quality Control

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensure purity (>95%), with mass spectrometry confirming molecular identity .

Applications in Pharmaceutical Research

Reference Standard in Toxicology

As a neat material, this compound calibrates analytical instruments for quantifying carbamate residues in biological matrices. Its stability under physiological pH (5–8) makes it ideal for metabolic stability assays .

Comparative Analysis with Analogues

Compound NameCAS NumberMolecular FormulaKey Structural DifferencesApplicationsSource
1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate1578255-44-3C₉H₁₆N₂O₃No methyl substitution on azetidinoneToxicology reference
tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate80582-03-2C₉H₁₆N₂O₃C2 methyl group, (2S,3S) stereochemistryChiral synthon
tert-Butyl N-(azetidin-3-yl)-N-methylcarbamate hydrochloride943060-59-1C₉H₁₉ClN₂O₂N-methylation, hydrochloride saltIntermediate in API synthesis

The absence of a methyl group in the target compound reduces steric hindrance, potentially enhancing receptor binding compared to its C2-methylated counterpart .

Stability and Degradation Studies

Rotamer Equilibria

Carbamates exhibit syn and anti rotamers due to restricted rotation around the C–N bond. For 1,1-Dimethylethyl N-[(2-Oxo-3-azetidinyl)methyl]carbamate, the syn conformation predominates in polar solvents, stabilized by intramolecular hydrogen bonding between the azetidinone carbonyl and carbamate NH . Acidic conditions shift the equilibrium toward anti rotamers by protonating the carbonyl, disrupting H-bond networks .

Hydrolytic Susceptibility

The Boc group confers resistance to base hydrolysis, but strong acids (e.g., HCl in dioxane) cleave the carbamate to yield 3-(aminomethyl)azetidin-2-one.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the azetidinone ring to optimize pharmacokinetics.

  • Prodrug Development: Leveraging the Boc group for targeted drug delivery.

  • Computational Modeling: Molecular dynamics simulations to predict binding affinities for neurodegenerative disease targets.

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